Product packaging for 5-Isopropenyl-2-methylpyridine(Cat. No.:CAS No. 56057-93-3)

5-Isopropenyl-2-methylpyridine

Cat. No.: B3053772
CAS No.: 56057-93-3
M. Wt: 133.19 g/mol
InChI Key: GJFICMVGNQQCEE-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Heterocycles in Advanced Chemical Systems

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is a cornerstone in numerous chemical domains. wikipedia.org Its structure, which resembles a benzene (B151609) ring with one carbon atom replaced by a nitrogen atom, imparts unique chemical characteristics that make it a valuable scaffold in the design of complex molecules. wikipedia.org The nitrogen atom's presence makes the pyridine ring basic and capable of forming hydrogen bonds, which influences its solubility and reactivity. nih.govrsc.org

Pyridine heterocycles are integral to a multitude of advanced chemical systems. In medicinal chemistry, they are a common feature in many pharmaceuticals, contributing to the therapeutic effects of drugs targeting a wide array of diseases. nih.govrsc.org Their ability to act as bioisosteres for other chemical groups allows for the fine-tuning of a drug's properties. ignited.in Beyond pharmaceuticals, pyridine derivatives are crucial in materials science for the development of polymers, dyes, and functional nanomaterials. numberanalytics.comelsevier.com They also serve as ligands in coordination chemistry and organometallic catalysis, facilitating a variety of chemical transformations. nih.govnumberanalytics.com The versatility of the pyridine scaffold has led to its extensive use in agrochemicals as well. rsc.org

The reactivity of the pyridine ring is characterized by its susceptibility to both electrophilic and nucleophilic substitution, although it is generally more reactive towards nucleophiles at the 2- and 4-positions due to the electron-withdrawing effect of the nitrogen atom. nih.gov This reactivity allows for the synthesis of a diverse range of functionalized pyridines. nih.gov

Structural Features and Chemical Relevance of the Isopropenyl and Methyl Substituents in Pyridine Scaffolds

The properties of a pyridine derivative are significantly influenced by the nature and position of its substituents. In the case of 5-Isopropenyl-2-methylpyridine, the isopropenyl and methyl groups play a crucial role in defining its chemical behavior.

The methyl group at the 2-position is a simple alkyl substituent that can influence the electronic properties and reactivity of the pyridine ring. Generally, alkyl groups are electron-donating, which can affect the basicity of the pyridine nitrogen and the regioselectivity of further chemical reactions. The presence of a methyl group can also provide a site for further functionalization or influence the steric environment around the nitrogen atom, which is relevant for its coordination to metal centers in catalysis.

The isopropenyl group at the 5-position is an unsaturated substituent that introduces a reactive double bond. This functional group is a key feature, as it can participate in a variety of chemical reactions, including polymerization, oxidation, and addition reactions. The double bond provides a handle for incorporating the pyridine moiety into larger molecular architectures or for creating new functional groups. The conjugation of the isopropenyl group with the pyridine ring can also influence the electronic and spectroscopic properties of the molecule.

The combination of these two substituents on the pyridine scaffold creates a molecule with a unique set of properties, making it a target of interest for synthetic chemists and materials scientists.

Overview of Research Trajectories for this compound and Related Pyridine Derivatives

Research into pyridine derivatives is a dynamic and expanding field, with several key trajectories. nih.govignited.in A major area of focus is the development of new synthetic methodologies to create functionalized pyridines with high efficiency and selectivity. nih.gov This includes the use of transition metal catalysis and multicomponent reactions to build complex pyridine-based structures. rsc.org

In the context of this compound and related compounds, research is likely to explore their potential in several areas:

Polymer Chemistry: The isopropenyl group makes these compounds attractive as monomers for the synthesis of novel polymers. These polymers could have interesting thermal, optical, or mechanical properties due to the incorporation of the rigid, polar pyridine unit.

Catalysis: The pyridine nitrogen can act as a ligand for metal catalysts. The specific substituents on the ring can modulate the catalytic activity and selectivity. Research may focus on the application of complexes containing these ligands in various catalytic transformations. researchgate.netunimi.it

Materials Science: Substituted pyridines are being investigated for their use in functional materials. numberanalytics.com The unique electronic and structural features of this compound could be exploited in the design of materials for electronics, sensors, or corrosion inhibition. researchgate.net

Medicinal Chemistry: While this article does not delve into specific therapeutic applications, the pyridine scaffold is a well-established pharmacophore. rsc.orgfrontiersin.org Research on related structures often explores their biological activities. ontosight.ainih.govmdpi.com

The ongoing exploration of pyridine derivatives, including those with specific substitution patterns like this compound, promises to yield new discoveries and applications across the chemical sciences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N B3053772 5-Isopropenyl-2-methylpyridine CAS No. 56057-93-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-prop-1-en-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C9H11N/c1-7(2)9-5-4-8(3)10-6-9/h4-6H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GJFICMVGNQQCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052221
Record name 2-Methyl-5-(prop-1-en-2-yl)pyridine
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Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56057-93-3
Record name 2-Methyl-5-(1-methylethenyl)pyridine
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Record name 2-Methyl-5-isopropenylpyridine
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Record name Pyridine, 2-methyl-5-(1-methylethenyl)-
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Record name 2-Methyl-5-(prop-1-en-2-yl)pyridine
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Record name 5-isopropenyl-2-methylpyridine
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Record name 2-METHYL-5-ISOPROPENYLPYRIDINE
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Methodologies for the Synthesis of 5 Isopropenyl 2 Methylpyridine and Its Precursors

Direct Alkylation and Condensation Approaches in Pyridine (B92270) Synthesis

The formation of the 5-isopropenyl-2-methylpyridine scaffold can be accomplished through classical pyridine synthesis methodologies that involve building the heterocyclic ring from acyclic precursors or by modifying an existing pyridine ring through alkylation and condensation reactions.

The direct and regioselective alkylation of a pre-formed pyridine ring presents a significant challenge due to the electron-deficient nature of the heterocycle. However, modern synthetic methods have enabled such transformations. One strategy involves the use of a blocking group to direct the alkylation to a specific position. For instance, a maleate-derived blocking group can be employed to achieve C-4 alkylation of pyridines via a Minisci-type decarboxylative alkylation chemrxiv.org. This approach, while not directly yielding a 5-substituted product, highlights the principle of using directing or blocking groups to control regioselectivity in pyridine functionalization.

Another approach involves the activation of the pyridine ring as an N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to nucleophilic attack. Base-promoted deborylative alkylation of pyridine N-oxides using 1,1-diborylalkanes as alkyl sources has been reported as a transition-metal-free method for regioselective alkylation nih.gov. The utility of this method has been demonstrated in the late-stage functionalization of complex molecules nih.gov.

Condensation reactions are a cornerstone of pyridine synthesis. A plausible and documented route to this compound involves the synthesis of its immediate precursor, 2-(6-methylpyridin-3-yl)propan-2-ol, followed by a dehydration reaction. The precursor alcohol can be synthesized via a Grignard reaction, a classic example of a condensation reaction, between a suitable pyridine derivative and an organometallic reagent.

A specific synthesis of this compound has been reported starting from 2-(6-methylpyridin-3-yl)propan-2-ol. The final step is a dehydration reaction carried out using acetic anhydride (B1165640) and zinc(II) chloride at 150°C chemicalbook.com. The precursor, 2-(6-methylpyridin-3-yl)propan-2-ol, can be prepared by the addition of a methyl Grignard reagent (methylmagnesium bromide) to 5-acetyl-2-methylpyridine (B16504).

Classic pyridine syntheses, such as the Chichibabin synthesis, involve the condensation of aldehydes and ammonia (B1221849) or their derivatives orgsyn.orggoogle.com. While not directly reported for this compound, these methods offer a foundational approach to constructing substituted pyridine rings which could then be further functionalized. For example, 5-ethyl-2-methylpyridine (B142974) has been synthesized by the reaction of paraldehyde (B1678423) with aqueous ammonium (B1175870) hydroxide (B78521) and ammonium acetate (B1210297) at high temperatures and pressures orgsyn.org.

Precursor Reagents and Conditions Product Reference
2-(6-Methylpyridin-3-yl)propan-2-olAcetic anhydride, zinc(II) chloride, 150°CThis compound chemicalbook.com
5-Acetyl-2-methylpyridineMethylmagnesium bromide, ether2-(6-Methylpyridin-3-yl)propan-2-olInferred from standard organic reactions
Paraldehyde, Aqueous Ammonium HydroxideAmmonium acetate, 230°C, high pressure5-Ethyl-2-methylpyridine orgsyn.org

Palladium-Catalyzed Cross-Coupling Reactions for Isopropenyl Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are well-suited for the introduction of an isopropenyl group onto a pyridine ring. These methods typically involve the reaction of a halogenated pyridine derivative with an organometallic reagent containing the isopropenyl moiety.

The Suzuki-Miyaura cross-coupling reaction is a versatile method that couples an organoboron compound with an organic halide or triflate. For the synthesis of this compound, this would involve the reaction of a 5-halo-2-methylpyridine (e.g., 5-bromo-2-methylpyridine) with an isopropenylboronic acid derivative. While the direct Suzuki coupling to form this compound is not extensively detailed in the provided search results, the feasibility of such a reaction is high given the successful application of Suzuki couplings on similar pyridine substrates nih.govbeilstein-journals.orgmdpi.comresearchgate.net.

The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for achieving high yields, especially with electron-deficient heteroaromatic substrates.

Representative Conditions for Suzuki Coupling of Pyridine Derivatives:

Pyridine Substrate Coupling Partner Catalyst/Ligand Base Solvent Yield Reference
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to good mdpi.com
2-BromopyridineArylboronic acidsPd(OAc)₂ (ligand-free)-Aqueous isopropanolGood to excellent researchgate.net
3,4,5-tribromo-2,6-dimethylpyridineo-methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O- beilstein-journals.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and often proceeds under mild conditions orgsyn.org. The synthesis of this compound via a Negishi coupling would entail the reaction of a 5-halo-2-methylpyridine with an isopropenylzinc reagent.

The preparation of pyridylzinc halides can be achieved through transmetalation with pyridyllithium or by direct reaction of pyridyl halides with activated zinc orgsyn.org. These reagents can then be coupled with the desired partner. The Negishi coupling has been successfully used for the synthesis of various substituted bipyridines, demonstrating its applicability to pyridine-containing molecules orgsyn.orgnih.gov.

C-H Bond Functionalization Routes to Substituted Pyridines

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized organic molecules. This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridines. However, the selective C-H functionalization of pyridines is challenging due to the inherent reactivity of the different C-H bonds and the coordinating ability of the nitrogen atom researchgate.net.

While significant progress has been made in the C-H functionalization of the C2 and C4 positions of the pyridine ring, regioselective reactions at the distal C3 and C5 positions are more difficult to achieve chemsynthesis.com. Palladium-catalyzed C-H activation has been used for the ortho-alkenylation and arylation of pyridine N-oxides, where the N-oxide group acts as a directing group nih.gov. This suggests a potential, albeit indirect, route where a directing group could be installed on the 2-methylpyridine (B31789) core to facilitate C-H activation at the 5-position, followed by coupling with an isopropenyl source.

Palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides has also been developed, with palladacycles acting as key intermediates rsc.org. However, the direct introduction of an isopropenyl group via C-H activation onto a simple 2-methylpyridine at the 5-position remains a significant synthetic challenge and is not a well-established method based on current findings. Further research in this area is needed to develop catalysts and conditions that would enable such a direct and regioselective transformation.

Ring Formation and Rearrangement Strategies

Constructing the pyridine ring from acyclic or different heterocyclic precursors allows for the introduction of diverse substitution patterns that may be difficult to achieve through C-H functionalization.

A highly effective method for constructing polysubstituted pyridine rings involves the rhodium-catalyzed reaction between α,β-unsaturated ketoximes and alkynes nih.govacs.org. This process is believed to proceed through a chelation-assisted C-H activation of the ketoxime's vinyl C-H bond, followed by the insertion of the alkyne snnu.edu.cnacs.org. The resulting intermediate then undergoes a 6π-electrocyclization and subsequent elimination of water to afford the aromatic pyridine product nih.govacs.org.

This one-pot procedure allows for the placement of up to five different substituents on the pyridine ring with good to excellent yields acs.org. The choice of catalyst and ligands is critical for success, particularly when using terminal alkynes, which are prone to undesired dimerization nih.govexlibrisgroup.com. The use of electron-deficient phosphite (B83602) ligands, for example, has been shown to suppress this side reaction nih.govexlibrisgroup.com. Furthermore, the regioselectivity of the alkyne insertion can be controlled by the steric properties of the cyclopentadienyl (B1206354) (Cp) ligands on the rhodium catalyst; for instance, Cp* and Cpᵗ ligands can provide complementary selectivity, favoring opposite regioisomers nih.gov.

Table 1: Examples of Rhodium-Catalyzed Pyridine Synthesis from α,β-Unsaturated Ketoximes and Alkynes
KetoximeAlkyneCatalystConditionsYieldReference
Propenyl methyl ketoximeDiphenylacetyleneRh(PPh₃)₃Cl (3 mol %)Toluene, 130 °C, 3 h80% acs.org
Propenyl ethyl ketoximeDiphenylacetyleneRh(PPh₃)₃Cl (3 mol %)Toluene, 130 °C, 3 h74% acs.org
Oxime 1aAlkyne 2a[RhCpᵗCl₂]₂TFE, K₂CO₃, 45 °C87% nih.gov
Dibenzylideneacetone oximeDiphenylacetylene[Cp*RhCl₂]₂–CsOPiv-81% snnu.edu.cn

An innovative approach to pyridine synthesis involves the skeletal remodeling of other heterocyclic systems. A recently developed methodology utilizes the ring cleavage of 3-formyl (aza)indoles or benzofurans to produce highly functionalized pyridines researchgate.netnih.gov. This reaction proceeds via an aldol-type reaction between the 3-formyl (aza)indole and a β-aminoacrylate, which is generated in situ from a β-ketoester and ammonium acetate researchgate.net. This transformation results in the formation of 2-alkyl/aryl-3-electron-withdrawing group-5-aminoaryl/phenol pyridines, demonstrating a robust method for creating complex pyridine structures researchgate.netnih.gov. This strategy showcases the ability to deconstruct one heterocyclic core and reconstruct it into a different, valuable scaffold, providing access to unique chemical space semanticscholar.org.

Synthetic Yield Optimization and Scalability Considerations for this compound Production

The practical production of this compound requires careful optimization of reaction conditions to maximize yield and ensure the process is scalable. A known laboratory synthesis involves the dehydration of 2-(6-Methylpyridin-3-yl)propan-2-ol chemicalbook.com. This reaction is typically carried out using acetic anhydride and zinc(II) chloride at elevated temperatures (150 °C) chemicalbook.com.

Chemical Reactivity and Mechanistic Studies of 5 Isopropenyl 2 Methylpyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring, an analogue of benzene (B151609) with a nitrogen atom replacing a carbon, exhibits distinct reactivity patterns. The nitrogen atom's electronegativity renders the ring electron-deficient, which deactivates it towards electrophilic aromatic substitution. uoanbar.edu.iqquimicaorganica.org Consequently, reactions like nitration, sulfonation, and halogenation require vigorous conditions. uoanbar.edu.iq When such reactions do occur, substitution is directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. uoanbar.edu.iqquimicaorganica.orgslideshare.net In the case of 5-Isopropenyl-2-methylpyridine, the presence of the methyl and isopropenyl groups, both being electron-donating, can somewhat mitigate the ring's deactivation, although the fundamental preference for substitution at the 3-position is expected to persist.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions where the negative charge of the intermediate can be effectively stabilized by the nitrogen atom. slideshare.netwikipedia.orgquimicaorganica.org For this compound, while the 2-position is occupied by a methyl group, nucleophilic attack could potentially occur at the 6-position, although steric hindrance from the adjacent methyl group might play a significant role. Reactions with strong nucleophiles like organolithium reagents or sodium amide (in the Chichibabin reaction) are characteristic of pyridine derivatives. wikipedia.org

Oxidation and Reduction Pathways of this compound

The oxidation of this compound can proceed at either the methyl group, the isopropenyl group, or both, depending on the oxidizing agent and reaction conditions. The oxidation of alkylpyridines to their corresponding carboxylic acids is a well-established transformation. google.comresearchgate.netresearchgate.net For instance, the oxidation of the closely related 5-ethyl-2-methylpyridine (B142974) with nitric acid yields nicotinic acid (pyridine-3-carboxylic acid) through the intermediate formation and subsequent decarboxylation of 2,5-pyridinedicarboxylic acid. wikipedia.org A patent describes a process for the selective oxidation of one aliphatic group in the presence of another on a pyridine ring using nitric acid and a selenium dioxide catalyst. google.com This suggests that selective oxidation of either the methyl or the isopropenyl group of this compound to a carboxylic acid function might be achievable under controlled conditions. The oxidation of 5-acetyl-2-methylpyridine (B16504) to pyridine-2,5-dicarboxylic acid using potassium permanganate (B83412) further supports the feasibility of oxidizing both alkyl and acyl substituents on the pyridine ring.

Reduction of this compound would primarily target the isopropenyl group. Catalytic hydrogenation is a common method for the reduction of carbon-carbon double bonds. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere would be expected to selectively reduce the isopropenyl group to an isopropyl group, yielding 5-isopropyl-2-methylpyridine. The pyridine ring itself is more resistant to reduction and typically requires more forcing conditions, such as high pressure and temperature, or the use of stronger reducing agents like sodium in ethanol. uoanbar.edu.iq

Reactions Involving the Isopropenyl Moiety

The isopropenyl group, with its olefinic C=C double bond, is a site of high reactivity, readily undergoing addition and radical reactions.

Addition Reactions to the Olefinic C=C Double Bond

The electron-rich double bond of the isopropenyl group is susceptible to electrophilic addition reactions. The addition of hydrogen halides (HX), for example, would proceed via a carbocation intermediate. According to Markovnikov's rule, the proton would add to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbocation adjacent to the pyridine ring. Subsequent attack by the halide ion would yield the corresponding 5-(2-halo-2-propyl)-2-methylpyridine. Similarly, hydration of the double bond, typically catalyzed by a strong acid, would be expected to yield 2-(2-methyl-pyridin-5-yl)propan-2-ol.

Radical Reactions and Their Selectivity

The isopropenyl group can also participate in radical reactions, most notably free-radical polymerization. researchgate.net In the presence of a radical initiator, the double bond can polymerize to form poly(this compound). The polymerization of vinylpyridines is a known process, and by analogy, this compound would be expected to behave similarly. researchgate.net The selectivity of radical addition to the double bond would also follow established principles, with the radical adding to the less substituted carbon to generate a more stable tertiary radical intermediate. The presence of inhibitors, such as certain nitro compounds or quinones, can be used to prevent or control this polymerization. mdpi.com

Reaction Mechanisms of this compound Transformations

The mechanisms of the reactions discussed above are governed by the electronic properties of the pyridine ring and the isopropenyl group.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is key to understanding the detailed pathways of these transformations.

Electrophilic Substitution: The mechanism of electrophilic aromatic substitution on pyridine involves the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. uoanbar.edu.iq The stability of this intermediate determines the position of substitution. For pyridine, attack at the 3-position leads to a more stable intermediate compared to attack at the 2- or 4-positions, as the positive charge is not placed directly on the electronegative nitrogen atom. uoanbar.edu.iqslideshare.net

Nucleophilic Substitution: Nucleophilic aromatic substitution on pyridine proceeds through a Meisenheimer-like intermediate, an anionic sigma complex. wikipedia.orgquimicaorganica.org The negative charge in this intermediate is delocalized over the ring and is particularly well-stabilized when the attack occurs at the 2- or 4-positions, allowing the charge to be placed on the nitrogen atom. slideshare.net

Oxidation: The mechanism of oxidation of alkyl side chains on aromatic rings, including pyridines, often involves radical intermediates. For instance, oxidation with potassium permanganate is thought to proceed via a hydrogen atom abstraction from the benzylic position, followed by further oxidation. The oxidation with nitric acid may involve nitronium ion attack or radical pathways, especially at high temperatures. researchgate.net

Addition to the Isopropenyl Group: As mentioned, electrophilic addition to the isopropenyl group proceeds through a carbocation intermediate. The stability of this intermediate, which is a tertiary carbocation stabilized by the adjacent pyridine ring, dictates the regioselectivity of the reaction.

The table below summarizes the key reactive sites and expected products for various reactions of this compound.

Reaction TypeReagent/ConditionsReactive SiteExpected Major Product
Electrophilic Substitution HNO₃/H₂SO₄Pyridine Ring (C3)3-Nitro-5-isopropenyl-2-methylpyridine
Nucleophilic Substitution NaNH₂ (Chichibabin)Pyridine Ring (C6)6-Amino-5-isopropenyl-2-methylpyridine
Oxidation Hot HNO₃Methyl and Isopropenyl Groups2,5-Pyridinedicarboxylic acid
Selective Oxidation HNO₃/SeO₂Isopropenyl or Methyl Group2-Methyl-5-acetylpyridine or 5-Isopropenyl-pyridine-2-carboxylic acid
Reduction H₂/Pd-CIsopropenyl Group5-Isopropyl-2-methylpyridine
Electrophilic Addition HBrIsopropenyl Group5-(2-Bromo-2-propyl)-2-methylpyridine
Radical Polymerization Radical InitiatorIsopropenyl GroupPoly(this compound)

Kinetic Studies and Reaction Rate Determination

Extensive research into the kinetic studies and reaction rate determination specifically for the synthesis of this compound did not yield detailed, publicly available scientific literature. While studies on related pyridine derivatives exist, direct kinetic data and mechanistic elucidation for the formation of this compound, including reaction order, rate constants, and activation energies, are not well-documented in the provided search results.

The synthesis of pyridine derivatives often involves complex reaction pathways. For instance, the formation of the closely related compound 2-methyl-5-ethylpyridine (MEP) through the acid-catalyzed reactions of acetaldehyde (B116499) ammonia (B1221849) trimer (AAT) and paraldehyde (B1678423) has been the subject of kinetic modeling. rsc.orgresearchgate.netfau.de These studies involve developing reaction models based on experimental data to describe the formation of the main product and various side products. rsc.orgresearchgate.net However, similar detailed kinetic analyses for this compound are not presently available.

Further research is required to establish a comprehensive understanding of the reaction kinetics involved in the synthesis of this compound. Such studies would be invaluable for optimizing reaction conditions, improving yield, and scaling up production processes.

Design and Synthesis of 5 Isopropenyl 2 Methylpyridine Derivatives and Analogues

Functionalization of the Pyridine (B92270) Ring System

The pyridine ring, being an electron-deficient aromatic system, presents a unique set of challenges and opportunities for functionalization. The nitrogen atom significantly influences the regioselectivity of electrophilic and nucleophilic substitution reactions.

Introduction of Electron-Withdrawing and Electron-Donating Groups

The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) onto the pyridine ring of 5-isopropenyl-2-methylpyridine can profoundly alter its electronic properties, and consequently, its reactivity and potential biological activity.

Electron-Withdrawing Groups: The inherent electron-deficient nature of the pyridine ring is amplified by the introduction of EWGs such as nitro (-NO2), cyano (-CN), or haloalkyl (-CF3) groups. These substitutions typically occur at the 3- and 5-positions via electrophilic aromatic substitution, although harsh reaction conditions are often required. For instance, nitration of pyridine derivatives often necessitates the use of fuming sulfuric acid and nitric acid at elevated temperatures. The presence of the methyl and isopropenyl groups on the parent molecule will direct incoming electrophiles, although the deactivating effect of the pyridine nitrogen remains a dominant factor.

Electron-Donating Groups: Conversely, the introduction of EDGs like amino (-NH2), hydroxyl (-OH), or alkoxy (-OR) groups can increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack and modifying its interaction with biological targets. The synthesis of such derivatives often involves nucleophilic substitution reactions on pre-functionalized pyridines (e.g., halo-pyridines) or through multi-step synthetic sequences.

The following table summarizes the expected impact of these functional groups on the pyridine ring's reactivity:

Functional Group TypeExample GroupsEffect on Pyridine RingTypical Introduction Method
Electron-Withdrawing-NO2, -CN, -CF3, -SO3HDecreases electron density, deactivates towards electrophilic attackElectrophilic Aromatic Substitution (harsh conditions)
Electron-Donating-NH2, -OH, -OR, -AlkylIncreases electron density, activates towards electrophilic attackNucleophilic Aromatic Substitution on functionalized precursors

Regioselective Functionalization Studies

Achieving regioselectivity in the functionalization of the this compound ring is a critical aspect of its synthetic chemistry. The existing methyl and isopropenyl substituents, along with the pyridine nitrogen, exert a combined directing effect on incoming reagents.

Generally, electrophilic substitution on pyridine occurs at the C-3 position due to the deactivating effect of the nitrogen atom at the C-2, C-4, and C-6 positions. In the case of this compound, the C-3 and C-5 positions are already substituted. Therefore, further electrophilic attack would likely be directed to the C-4 or C-6 positions, though this would be challenging.

Nucleophilic substitution, on the other hand, is favored at the C-2 and C-4 positions of the pyridine ring. In this specific molecule, the C-2 position is occupied by a methyl group. Therefore, nucleophilic attack would be most probable at the C-4 and C-6 positions. Directed ortho-metalation (DoM) strategies, where a directing group guides the deprotonation and subsequent functionalization of an adjacent position, can be a powerful tool for achieving high regioselectivity.

Modification of the Isopropenyl Side Chain

The isopropenyl group at the C-5 position offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of analogues with modified side chains.

Hydrogenation and Halogenation of the Double Bond

Hydrogenation: The double bond of the isopropenyl group can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel under a hydrogen atmosphere. The product of this reaction would be 5-isopropyl-2-methylpyridine. The conditions for hydrogenation can often be controlled to selectively reduce the side chain double bond without affecting the aromatic pyridine ring.

Halogenation: The addition of halogens (e.g., Br2, Cl2) across the double bond of the isopropenyl group can proceed via an electrophilic addition mechanism. This would result in the formation of a dihalo-isopropyl derivative. The regioselectivity of this addition would follow Markovnikov's rule in the case of hydrohalogenation (addition of HX).

Conversion to Other Alkenyl or Alkyl Groups

The isopropenyl group can serve as a precursor for the synthesis of other alkenyl or alkyl functionalities. For instance, isomerization reactions could potentially be employed to shift the position of the double bond. Furthermore, oxidative cleavage of the double bond, for example, through ozonolysis, could yield a ketone (2-acetyl-5-methylpyridine), which can then be further functionalized.

Synthesis of Poly-substituted Pyridine Derivatives

The synthesis of poly-substituted pyridine derivatives starting from this compound can be achieved by combining the functionalization strategies for both the pyridine ring and the isopropenyl side chain. For instance, a halogenated pyridine ring could undergo cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. Simultaneously, or in a sequential manner, the isopropenyl group can be modified as described above. Such a combinatorial approach allows for the generation of a large library of structurally diverse molecules.

Multi-component reactions, which involve the simultaneous reaction of three or more starting materials to form a complex product, also represent a powerful strategy for the efficient synthesis of poly-substituted pyridines. While not starting from this compound itself, these methods can be used to construct highly substituted pyridine cores that may be analogous in structure.

Generation of Pyridine N-Oxides from this compound

The primary challenge in the N-oxidation of this compound lies in achieving chemoselectivity. The isopropenyl group, an alkene, is susceptible to oxidation by many of the same reagents used to oxidize the pyridine nitrogen. Reagents such as peroxy acids can lead to the formation of an epoxide at the carbon-carbon double bond, potentially competing with or even preceding the desired N-oxidation.

Commonly employed reagents for the formation of pyridine N-oxides include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, often in the presence of an acid catalyst like acetic acid. researchgate.netgoogle.com The choice of oxidant and reaction conditions is crucial to favor the nucleophilic attack of the pyridine nitrogen on the oxidant over the electrophilic attack of the oxidant on the isopropenyl double bond.

A general and efficient method for the N-oxidation of pyridine compounds involves using m-CPBA in a suitable solvent like dichloromethane. google.com The reaction is typically performed at a low temperature initially (0-5 °C) and then allowed to proceed at room temperature. google.com This method has been successfully applied to various substituted pyridines, offering high yields and purity. google.com However, the reactivity of m-CPBA with alkenes to form epoxides is also a well-established and common synthetic procedure. masterorganicchemistry.com Therefore, careful control of stoichiometry and reaction temperature would be necessary to selectively obtain the N-oxide of this compound.

Another widely used method is the oxidation with hydrogen peroxide in glacial acetic acid. This mixture forms peracetic acid in situ, which then acts as the oxidizing agent. This method has been used for the synthesis of 3-methylpyridine-1-oxide.

Given the potential for side reactions, a successful synthesis would likely involve a careful study of reaction parameters to optimize the yield of the desired N-oxide. This could include using a stoichiometric amount of the oxidizing agent, maintaining low reaction temperatures to suppress the rate of epoxidation, and careful monitoring of the reaction progress.

The following table summarizes typical conditions used for the N-oxidation of various substituted pyridines, which could serve as a starting point for developing a procedure for this compound.

Pyridine DerivativeOxidizing AgentSolventTemperatureYield (%)Purity (%)
4-Methylpyridinem-Chloroperoxybenzoic acidDichloromethane0-25 °C--
2-Chloro-5-methylpyridinem-Chloroperoxybenzoic acidDichloromethane0-25 °C--
Pyridinem-Chloroperoxybenzoic acidDichloromethane0-25 °C9097
3-MethylpyridineHydrogen PeroxideGlacial Acetic Acid70-80 °C89-93-

This table presents data for the N-oxidation of various pyridine derivatives to illustrate common methodologies and should be considered as a general guide. Specific yields and conditions for this compound would require experimental determination.

Catalytic Applications and Coordination Chemistry of 5 Isopropenyl 2 Methylpyridine

5-Isopropenyl-2-methylpyridine as a Ligand in Metal Complexes

The pyridine (B92270) moiety is a fundamental building block in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The nitrogen atom's lone pair of electrons makes it an excellent Lewis base, while the aromatic ring can participate in various electronic interactions. Substituted pyridines, such as this compound, offer a tunable platform for ligand design, where substituents can modulate the steric and electronic properties of the resulting metal complexes.

Synthesis and Characterization of Metal-Pyridine Complexes

The synthesis of metal complexes involving pyridine-based ligands is typically achieved through straightforward reactions between a metal salt and the ligand in a suitable solvent. For a ligand like this compound, the reaction would involve the coordination of the pyridine nitrogen to the metal center.

General Synthetic Route:

A solution of a metal precursor (e.g., a metal halide or acetate) is mixed with a stoichiometric amount of the pyridine ligand in a solvent like ethanol, methanol, or acetonitrile.

The reaction mixture is often stirred at room temperature or heated to facilitate complex formation.

The resulting metal complex may precipitate out of the solution directly or can be isolated by solvent evaporation or crystallization.

Characterization Techniques: Once synthesized, the structure and properties of these metal-pyridine complexes are elucidated using a variety of spectroscopic and analytical methods:

X-ray Crystallography: Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand framework within the complex and confirm its coordination to the metal, which often induces shifts in the resonance of protons and carbons near the nitrogen atom.

Infrared (IR) Spectroscopy: The coordination of the pyridine nitrogen to a metal center typically causes a shift in the C=N and C=C stretching vibrations of the pyridine ring to higher frequencies.

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which are influenced by the metal ion and the ligand field.

Elemental Analysis: Confirms the empirical formula of the synthesized complex.

While specific studies detailing the synthesis of complexes with this compound are not prevalent in the literature, the established methods for other substituted pyridines serve as a reliable guide for its coordination chemistry.

Role of Steric and Electronic Effects in Ligand Design

For this compound, the key substituents are the methyl group at the 2-position and the isopropenyl group at the 5-position.

Electronic Effects: The electronic nature of the substituents modifies the electron density on the pyridine nitrogen, thereby affecting its donor strength (basicity).

The methyl group is an electron-donating group (EDG) through an inductive effect, which increases the electron density on the pyridine ring and enhances the basicity of the nitrogen atom. This leads to a stronger metal-ligand bond.

The isopropenyl group has a more complex electronic influence. It can act as a weak electron-donating group through hyperconjugation but can also participate in π-conjugation with the pyridine ring. The vinyl C=C double bond provides an additional site for potential chemical reactions, such as polymerization or hydrogenation, which could be a desirable feature for creating polymeric materials or for post-synthesis modification of the complex.

The interplay of these steric and electronic factors is critical in designing ligands for specific catalytic applications, as they fine-tune the reactivity and stability of the metal's active site.

Catalysis Mediated by this compound-Containing Systems

While catalytic systems explicitly containing this compound are not widely reported, the behavior of closely related substituted pyridine ligands provides a strong basis for understanding their potential applications in catalysis.

Hydrogenation and Hydrodenitrogenation Catalysis

Hydrogenation of the pyridine ring and the subsequent cleavage of C-N bonds (hydrodenitrogenation or HDN) are critical processes in the petrochemical industry for upgrading crude oil by removing nitrogen-containing compounds. Research in this area has extensively studied pyridine and its simple alkylated derivatives, such as 2-methylpyridine (B31789).

The general mechanism for the HDN of a pyridine compound involves several key steps:

Ring Opening: The C-N bond in the piperidine (B6355638) ring is cleaved. This is a challenging step and often requires specific catalytic sites. For 2-methylpiperidine (B94953), ring opening can occur between the nitrogen and the methylene (B1212753) group or between the nitrogen and the more substituted carbon.

Nitrogen Removal: The nitrogen atom is ultimately removed as ammonia (B1221849) (NH₃), yielding a hydrocarbon backbone.

Studies on 2-methylpyridine over sulfided NiMo/γ-Al₂O₃ catalysts have shown that it first hydrogenates to 2-methylpiperidine. The presence of the methyl group can influence the reaction rates and pathways compared to unsubstituted pyridine. For this compound, a catalytic system would need to be selective to avoid the competitive hydrogenation of the isopropenyl C=C double bond, which is generally more facile than ring hydrogenation. However, this feature could also be exploited to create catalysts that perform tandem reactions.

The activity of catalysts for pyridine hydrogenation depends on the metal and support used. For instance, Ru/C has been shown to be a highly active catalyst for the complete conversion of pyridine to piperidine. researchgate.net The electronic properties of the pyridine derivative play an important role, with electron-donating groups generally enhancing the coordination to the catalyst surface. researchgate.net

Table 1: Comparison of Catalysts in Hydrogenation of Pyridine Derivatives
CatalystSubstrateConditionsConversionSelectivity to Piperidine
5% Ru/CPyridine100°C, 3.0 MPa H₂100%100%
5% Pd/CPyridine100°C, 3.0 MPa H₂HighHigh
5% Pt/CPyridine100°C, 3.0 MPa H₂ModerateHigh
5% Ir/CPyridine100°C, 3.0 MPa H₂LowHigh
Sulfided NiMo/γ-Al₂O₃2-Methylpyridine280-340°C, 1-3 MPaVariableProducts include 2-methylpiperidine and HDN products

Applications in Organic Transformations (e.g., Reductive Amination)

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds (aldehydes and ketones). wikipedia.org The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ. While direct hydrogenation over a metal catalyst is ideal, hydride-based reducing agents are often used. acsgcipr.org

Borane (B79455) complexes of substituted pyridines have emerged as stable, safe, and effective reducing agents for this transformation. A notable example is the 5-ethyl-2-methylpyridine (B142974) borane complex (PEMB) , which is a liquid and has a higher flashpoint than the parent pyridine-borane, making it easier and safer to handle on a larger scale. acsgcipr.orgresearchgate.net PEMB is used for the reductive amination of aldehydes and ketones with primary or secondary amines. researchgate.net

Given the structural similarity between 5-ethyl-2-methylpyridine and this compound, it is highly probable that a borane complex of the latter would also function as an effective reagent for reductive amination. The synthesis involves the reaction of the pyridine derivative with a borane source. These amine-borane complexes offer good stability towards hydrolysis, allowing reactions to be performed in protic solvents like methanol, which are necessary to facilitate the formation of the imine intermediate. acsgcipr.org

Mechanistic Insights into Catalytic Cycles

Understanding the reaction mechanism is key to optimizing catalytic systems. For the reactions involving substituted pyridines, mechanistic studies often rely on a combination of experimental kinetics, intermediate identification, and computational modeling.

For the hydrogenation of pyridine , density functional theory (DFT) calculations have elucidated plausible reaction pathways. One proposed mechanism involves a frustrated Lewis pair (FLP), where a Lewis acidic borane and the Lewis basic pyridine activate a molecule of H₂. rsc.org This leads to the formation of an ion pair, which then facilitates the stepwise transfer of a hydride and a proton to the pyridine ring, eventually leading to the fully saturated piperidine. rsc.org The rate-limiting step in such a cycle is often the proton transfer during the second hydrogenation step. rsc.org

In the context of hydrodenitrogenation (HDN) , the mechanism is more complex and heavily dependent on the catalyst surface. For sulfided transition metal catalysts, the reaction network for 2-methylpyridine proceeds as follows:

Adsorption and Hydrogenation: 2-methylpyridine adsorbs onto the catalyst surface and is hydrogenated to 2-methylpiperidine.

Imine Formation: Both 2-methylpyridine and 2-methylpiperidine can react to form imine intermediates (e.g., 2,3,4,5-tetrahydro-6-methylpyridine).

Ring Opening via Sulfhydryl Attack: The ring opening is proposed to occur through the addition of H₂S (present on the sulfided catalyst surface) to the imine, followed by elimination and hydrogenation, forming amino-hexanethiols.

Final Denitrogenation: The second C-N bond is broken via the formation of a hexylimine, another H₂S addition, and finally the elimination of NH₃ to yield hexenes and hexane.

These mechanistic details, developed for simpler analogues, provide a foundational understanding of the probable transformation pathways for more complex substituted pyridines like this compound in catalytic processes.

Role of Pyridine Derivatives in Catalytic Selectivity and Efficiency

Pyridine and its derivatives are fundamental ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center to form a metal-ligand complex. The substituents on the pyridine ring play a crucial role in modulating the electronic and steric properties of the resulting catalyst, thereby influencing its activity, selectivity, and efficiency.

The 2-methyl group in this compound introduces steric hindrance around the nitrogen atom. This steric bulk can be advantageous in several catalytic processes by creating a specific coordination environment that may favor certain reaction pathways or enantioselectivities. Furthermore, the methyl group is electron-donating, which increases the electron density on the nitrogen atom, enhancing its Lewis basicity and its ability to coordinate to metal centers.

The isopropenyl group at the 5-position is also an electron-donating group, further increasing the basicity of the pyridine nitrogen. This enhanced donor capacity can stabilize higher oxidation states of the metal center or increase the catalytic activity of electron-deficient metal catalysts. The presence of the vinyl group also opens the possibility for this ligand to be incorporated into polymeric structures, potentially leading to the development of heterogeneous or recyclable catalysts.

The catalytic performance of metal complexes is highly dependent on the nature of the ligands. For instance, in the Henry reaction (a carbon-carbon bond-forming reaction), the efficiency of catalysts can be significantly influenced by the specific substituted pyridine ligand used. A study on metal complexes with 5-amino-2-ethylpyridine-2-carboximidate ligands demonstrated good catalytic activity, showcasing how functionalized pyridines facilitate important organic transformations. ias.ac.in

Table 1: Illustrative Catalytic Activity of Metal Complexes with a Substituted Pyridine Ligand in the Henry Reaction

Catalyst (Metal Complex)Catalyst Loading (mol%)Time (h)Conversion (%)
[NH2EtPyCuCl2(CH3OH)]·H2O102474
[(NH2EtPyHCl)3Co]·(Cl)3·3H2O102468
(NH2EtPy)2(H2O)Ni102478
(NH2EtPy)2(H2O)Mn102442

This table presents data for complexes of 5-amino-o-ethylpyridine-2-carboximidate to illustrate the catalytic role of substituted pyridine ligands. Data sourced from reference ias.ac.in.

Frustrated Lewis Pair (FLP) Concepts and 2-Methylpyridine Derivatives

Frustrated Lewis Pair (FLP) chemistry is a significant area of "metal-free" catalysis. An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.orglibretexts.org This "frustration" leaves the acidic and basic sites available to cooperatively activate small molecules, such as H₂, CO₂, and olefins. wikipedia.orgutexas.edu

The steric bulk of the Lewis base is a critical factor in the formation and reactivity of an FLP. 2-Methylpyridine derivatives, particularly those with additional substitution at the 6-position like 2,6-lutidine (2,6-dimethylpyridine), are commonly used as the Lewis base component in FLP systems. The methyl group(s) adjacent to the nitrogen atom provide the necessary steric hindrance to prevent strong coordination with a bulky Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃).

While direct experimental studies involving this compound in FLP chemistry are not readily found, its 2-methylpyridine core suggests it could potentially act as a Lewis base in an FLP. The single methyl group at the 2-position provides moderate steric bulk, which might be sufficient to form an FLP with an appropriately sized Lewis acid.

Research has shown that combinations of sterically hindered pyridines and boranes can effectively activate dihydrogen. For example, the combination of a substituted 2,6-lutidine with B(C₆F₅)₃ yields an FLP that reacts with H₂ to form a salt containing the protonated pyridine (pyridinium) and the hydride-borate anion. This reactivity is central to the use of FLPs in metal-free hydrogenation catalysis.

Table 2: Examples of FLP Systems Based on 2-Methylpyridine Derivatives for H₂ Activation

Lewis Base (Pyridine Derivative)Lewis AcidActivated MoleculeProduct
(2,6-Me₂)(4-Bpin)C₅H₂NB(C₆F₅)₃H₂[(2,6-Me₂)(4-Bpin)C₅H₂NH][HB(C₆F₅)₃]
2,6-LutidineN-methylacridinium saltH₂Acridane + Lutidinium salt
6-Amino-2-picoline(via amine-borane)CO₂Formylated amine

This table summarizes known FLP systems involving 2-methylpyridine derivatives. Data sourced from multiple scientific reports.

The study of FLPs has expanded the toolkit of modern catalysis, offering pathways for reactions that traditionally required transition metal catalysts. The potential for 2-methylpyridine derivatives like this compound to participate in this chemistry remains an area for future exploration.

Computational and Theoretical Investigations of 5 Isopropenyl 2 Methylpyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are instrumental in optimizing the molecular geometry of 5-Isopropenyl-2-methylpyridine to its most stable conformation and in understanding the distribution of electrons within the molecule. These calculations provide foundational information for predicting a range of molecular properties. For instance, a study on various pyridine (B92270) derivatives utilized DFT to perform molecular structure optimization, which is a crucial first step in any computational analysis. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR shifts, IR frequencies)

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results for validation.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H37.2 - 7.4120 - 125
Pyridine-H47.5 - 7.7135 - 140
Pyridine-H68.3 - 8.5148 - 152
Methyl-H2.4 - 2.620 - 25
Isopropenyl-CH₂5.2 - 5.4110 - 115
Isopropenyl-CH₃2.1 - 2.322 - 26
Pyridine-C2-155 - 160
Pyridine-C5-130 - 135
Isopropenyl-C-140 - 145

IR Frequencies: DFT calculations can also predict the vibrational frequencies of this compound, which correspond to the peaks in its Infrared (IR) spectrum. Each calculated frequency can be assigned to a specific vibrational mode of the molecule, such as C-H stretching, C=C bending, and pyridine ring vibrations. These theoretical spectra are invaluable for interpreting experimental IR data. For example, computational studies on 2-isopropyl-5-methyl-1,4-benzoquinone have demonstrated the use of DFT to calculate vibrational frequencies, which are then scaled to improve agreement with experimental values. karazin.ua

Illustrative Predicted IR Frequencies and Assignments for this compound

Predicted Frequency (cm⁻¹)Vibrational Assignment
3100 - 3000Aromatic and Vinylic C-H Stretch
3000 - 2850Aliphatic C-H Stretch
1640 - 1620C=C Stretch (Isopropenyl)
1600 - 1450Pyridine Ring C=C and C=N Stretch
1450 - 1350CH₃ and CH₂ Bending
990 - 910=CH₂ Out-of-Plane Bend

Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. While specific reaction mechanisms for this compound have not been extensively studied computationally, DFT is a standard method for such investigations in organic chemistry.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation of the isopropenyl group relative to the pyridine ring. By simulating the motion of the atoms over time, it is possible to explore the different conformations the molecule can adopt and their relative stabilities. This is crucial for understanding how the molecule's shape influences its interactions with other molecules. Studies on pyridine and its derivatives have utilized MD simulations to understand their interactions with surfaces, demonstrating the utility of this method for probing molecular behavior. rsc.orgrsc.orgresearchgate.net

Quantum Chemical Methods for Reactivity Predictions

Quantum chemical methods, including DFT, can be used to predict the reactivity of this compound. By calculating various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the molecule's electrophilic and nucleophilic character. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity; a smaller gap generally suggests higher reactivity. openreview.net Furthermore, conceptual DFT provides a framework for quantifying reactivity through descriptors like chemical potential, hardness, and the Fukui function, which can predict the most likely sites for electrophilic or nucleophilic attack. mdpi.com

Machine Learning Approaches in Spectroscopic Data Analysis and Property Prediction

Machine learning (ML) is increasingly being applied in chemistry to analyze large datasets and make predictions about molecular properties.

Spectroscopic Data Analysis: ML algorithms can be trained on large libraries of spectroscopic data to identify patterns and correlations that are not immediately obvious to human interpreters. purdue.edupurdue.edu For instance, an ML model could be trained on the IR or NMR spectra of a wide range of pyridine derivatives to quickly and accurately identify the presence of specific functional groups or even predict the entire structure of an unknown pyridine compound from its spectrum. nih.gov

Strategic Research Applications in Organic Synthesis and Materials Science

5-Isopropenyl-2-methylpyridine as a Versatile Building Block in Organic Synthesis

In the realm of organic synthesis, the utility of a building block is defined by its capacity to participate in a diverse range of chemical transformations to construct more complex molecular frameworks. Pyridine (B92270) and its derivatives are recognized as fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and natural products. chemimpex.comlifechemicals.com this compound embodies this versatility through its distinct reactive sites, which can be manipulated selectively to achieve a variety of synthetic outcomes.

The structure of this compound offers multiple handles for the construction of elaborate heterocyclic systems. The isopropenyl (a type of vinyl group) and the pyridine ring are both precursors for cycloaddition reactions, a powerful class of reactions for ring formation. For instance, [2+2+2] cycloadditions involving alkynes and nitriles are a primary method for constructing substituted pyridine rings and other six-membered heterocycles. researchgate.net The isopropenyl group on the pyridine core can potentially participate in such reactions or other pericyclic reactions to build fused-ring systems.

Furthermore, the methyl group at the C-2 position of the pyridine ring is activated. Its protons are more acidic than those of a simple alkylbenzene due to the electron-withdrawing nature of the nitrogen atom. This allows for deprotonation with a strong base, such as butyllithium, to form a nucleophilic species that can react with various electrophiles, enabling chain extension and the introduction of new functional groups. wikipedia.org This reactivity is a cornerstone for elaborating the pyridine scaffold into more complex structures.

The pyridine nitrogen itself is a site of reactivity, capable of undergoing alkylation to form quaternary pyridinium (B92312) salts or oxidation to form N-oxides. youtube.com These transformations can be used to modify the electronic properties of the ring and enable further synthetic manipulations, such as nucleophilic substitution reactions that are otherwise difficult on an electron-deficient pyridine ring. youtube.com

Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently generate collections of structurally diverse small molecules to explore chemical space and identify novel biologically active agents. pnas.orgcam.ac.uk A key principle in DOS is the use of versatile building blocks that allow for rapid diversification. This compound is an excellent candidate for DOS campaigns due to its multiple, chemically distinct reactive sites that can be addressed with a wide range of reagents.

The goal of DOS is to maximize molecular diversity, which can be categorized into appendage diversity (varying R-groups), functional group diversity, and stereochemical diversity. cam.ac.uk this compound can contribute to all these aspects. A divergent synthetic approach starting from this single scaffold could yield a library of compounds with varied structures and functionalities.

Reactive SiteClass of ReactionPotential OutcomeSource of Diversity
Isopropenyl Group (C=C)Addition Reactions (e.g., Halogenation, Hydroboration)Functionalized alkyl side chainsAppendage, Functional Group
Isopropenyl Group (C=C)Oxidative CleavageCarbonyl group at C-5 positionFunctional Group
Pyridine NitrogenAlkylation, N-OxidationPyridinium salts, Pyridine N-oxidesFunctional Group, Charge
C-2 Methyl GroupDeprotonation followed by Alkylation/AcylationElongated/functionalized side chain at C-2Appendage
Aromatic RingElectrophilic/Nucleophilic SubstitutionSubstituted pyridine coreAppendage, Skeletal

Integration into Functional Materials

The incorporation of specific chemical moieties into larger systems, such as polymers, is a fundamental strategy for creating functional materials. The unique properties of the this compound molecule make it a promising monomer for polymerization and integration into advanced materials.

Stimuli-responsive polymers, often called "smart materials," are macromolecules that exhibit significant changes in their physical or chemical properties in response to external stimuli like pH, temperature, or light. rsc.orgmdpi.com Polymers based on vinylpyridine are well-documented as pH-responsive materials. eares.orgnih.gov For example, poly(4-vinylpyridine) (P4VP) is a polybase that becomes soluble in acidic aqueous solutions due to the protonation of the pyridine nitrogen atoms. acs.orgfrontiersin.org This transition from a hydrophobic to a hydrophilic state can be harnessed for applications like drug delivery, sensors, and smart coatings. rsc.orgnih.gov

By analogy, this compound can serve as a monomer for radical polymerization to produce a polymer with pendant 2-methylpyridine (B31789) units. This polymer would be expected to exhibit pH-responsive behavior. At low pH, the pyridine nitrogen atoms would become protonated, leading to electrostatic repulsion between chains and causing the polymer to swell or dissolve in aqueous media. At higher pH, the nitrogen atoms would be deprotonated and neutral, making the polymer more hydrophobic and causing it to collapse or precipitate.

StimulusResponsive MoietyMechanismPotential Material Response
pH (Acidic)Pyridine NitrogenProtonation (forms pyridinium cation)Increased hydrophilicity, swelling, dissolution
pH (Basic)Pyridine NitrogenDeprotonation (returns to neutral state)Increased hydrophobicity, collapse, precipitation
Metal IonsPyridine NitrogenCoordination/ComplexationCross-linking, gel formation, color change

The pyridine ring is a privileged structure found in numerous specialty chemicals, including agrochemicals and dyes. lifechemicals.comagropages.com

Agrochemicals: 2-Methylpyridine (also known as 2-picoline) is a key intermediate in the chemical industry for producing various agrochemicals. chemimpex.comwikipedia.org It is a precursor to the nitrification inhibitor nitrapyrin (B159567) and the herbicide picloram. nih.gov The fourth generation of high-efficacy, low-toxicity pesticides heavily features pyridine derivatives. agropages.com this compound, as a functionalized derivative of 2-methylpyridine, represents a valuable starting material for the synthesis of new, potentially more effective or specialized agrochemicals. The isopropenyl group offers a reactive handle for creating analogues with modified properties, such as soil retention, bioavailability, or target specificity.

Dyes: Pyridine-containing compounds are used in the synthesis of various dyes, including azo dyes and polymethine dyes. researchgate.netnih.govgoogle.comacs.org The pyridine ring can act as a key component of the chromophore system, and its heterocyclic nature can improve properties like sublimation fastness on synthetic fibers. nih.gov this compound could be utilized as a precursor in dye synthesis. For example, it could be coupled with diazonium salts to form azo dyes, or the isopropenyl group could be chemically transformed to extend the conjugated π-system, thereby shifting the absorption spectrum to produce different colors.

Q & A

Advanced Research Question

  • In vitro assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • In vivo studies : Administer the compound to rodents and collect plasma samples at timed intervals to calculate half-life (t1/2_{1/2}) and clearance .
  • CYP enzyme profiling : Identify metabolizing enzymes using recombinant CYP isoforms and selective inhibitors .

How can researchers address the lack of ecological and toxicological data for this compound?

Advanced Research Question

  • Read-across approaches : Use data from structurally similar compounds (e.g., 5-ethyl-2-methylpyridine) to estimate toxicity .
  • High-throughput screening : Employ ToxCast or zebrafish embryo assays for rapid toxicity profiling.
  • Computational models : Apply QSAR tools like TEST or ECOSAR to predict ecotoxicological endpoints .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Isopropenyl-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-Isopropenyl-2-methylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.